![molecular formula C24H29N5O2 B11254732 1-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11254732.png)
1-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-DIMETHYLPHENYL)-1-(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-DIMETHYLPHENYL)-1-(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multi-step organic reactions. The process begins with the preparation of the triazoloazepine core, followed by the introduction of the phenyl groups and the urea moiety. Key steps include:
Formation of the Triazoloazepine Core: This involves cyclization reactions under acidic or basic conditions.
Attachment of Phenyl Groups: This step often employs Suzuki or Heck coupling reactions.
Formation of the Urea Moiety: This is achieved through the reaction of isocyanates with amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the urea moiety or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials.
Biology and Medicine
Biochemistry: It can be used as a probe to study biochemical pathways and interactions.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Electronics: Its properties may be exploited in the development of organic semiconductors.
Mécanisme D'action
The mechanism of action of 3-(2,3-DIMETHYLPHENYL)-1-(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **3-(2,3-DIMETHYLPHENYL)-1-(3-HYDROXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA
- **3-(2,3-DIMETHYLPHENYL)-1-(3-CHLOROPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA
Uniqueness
The unique combination of the triazoloazepine core with the dimethylphenyl and methoxyphenyl groups distinguishes this compound from its analogs
Propriétés
Formule moléculaire |
C24H29N5O2 |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
1-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C24H29N5O2/c1-17-9-7-12-21(18(17)2)29(24(30)25-19-10-8-11-20(15-19)31-3)16-23-27-26-22-13-5-4-6-14-28(22)23/h7-12,15H,4-6,13-14,16H2,1-3H3,(H,25,30) |
Clé InChI |
CFDNJTZAKZQRFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC(=CC=C4)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


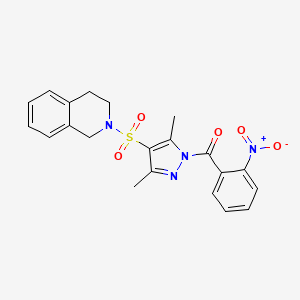
![5-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B11254662.png)
![N-(3,5-Dimethylphenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11254668.png)
![N2-[3-(dimethylamino)propyl]-N4-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine](/img/structure/B11254670.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B11254673.png)
![2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11254676.png)
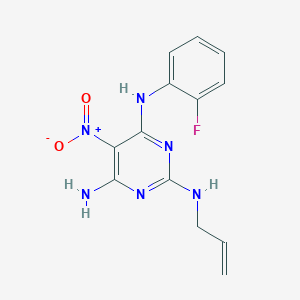
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B11254689.png)
![N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)naphthalene-2-sulfonamide](/img/structure/B11254701.png)
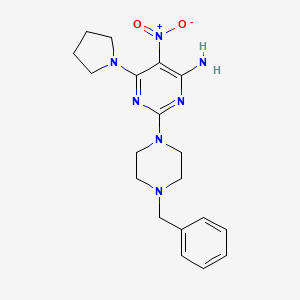
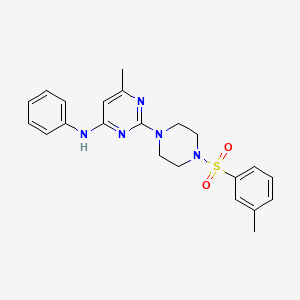
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({5-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-YL)methyl]-1,3,4-oxadiazol-2-YL}sulfanyl)acetamide](/img/structure/B11254719.png)
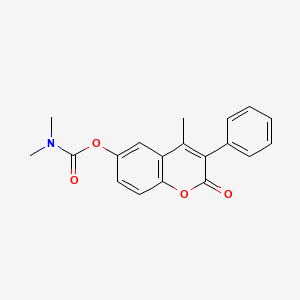
![N-(2-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B11254744.png)
